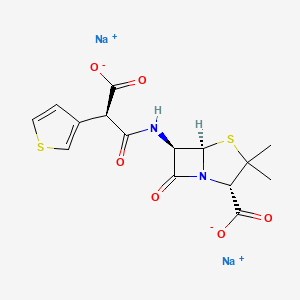

Ticarcillin disodium salt

描述

羧苄西林钠是一种半合成青霉素类抗生素,属于羧基青霉素类。 它主要用于治疗革兰氏阴性细菌引起的感染,特别是绿脓杆菌和普通变形杆菌 . 羧苄西林钠以其广谱杀菌活性而闻名,通常与β-内酰胺酶抑制剂联合使用以增强其疗效 .

准备方法

合成路线和反应条件: 羧苄西林钠的制备涉及多个步骤。最初,3-噻吩丙二酸与三乙胺存在下与新戊酰氯反应形成混合酸酐。然后,该中间体与6-氨基青霉烷酸(6-APA)反应生成羧苄西林酸。 最后,羧苄西林酸通过与异辛酸钠反应转化为羧苄西林钠 .

工业生产方法: 羧苄西林钠的工业生产通常遵循上述合成路线。该过程涉及对反应条件的严格控制,以确保高收率和纯度。 强调使用环保试剂和溶剂,以最大程度地减少对环境的影响 .

化学反应分析

反应类型: 羧苄西林钠会发生各种化学反应,包括:

氧化: 羧苄西林钠在特定条件下会被氧化,导致形成降解产物。

还原: 还原反应不太常见,但在某些条件下会发生。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 取代反应通常涉及亲核试剂,如氢氧根离子.

形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致亚砜和砜的形成 .

科学研究应用

Clinical Applications

1.1 Treatment of Infections

Ticarcillin disodium salt is commonly utilized in the treatment of infections caused by susceptible bacteria, particularly those resistant to other antibiotics. It is often administered in combination with clavulanate potassium to enhance its efficacy against beta-lactamase-producing organisms.

- Spectrum of Activity:

- Gram-negative bacteria: Highly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

- Gram-positive bacteria: Effective against certain strains of Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Bacterial Susceptibility to this compound

| Bacteria | Susceptibility | Notes |

|---|---|---|

| Pseudomonas aeruginosa | Susceptible | High resistance in some strains |

| Escherichia coli | Susceptible | Commonly treated with ticarcillin |

| Klebsiella pneumoniae | Susceptible | Effective for severe infections |

| Staphylococcus aureus | Intermediate | Resistance may occur |

| Streptococcus pneumoniae | Susceptible | Effective against penicillin-sensitive strains |

Research Applications

2.1 Molecular Biology

this compound serves as an alternative to other antibiotics like ampicillin in molecular biology experiments, particularly in studies involving the uptake of marker genes into bacteria. Its ability to inhibit bacterial cell wall synthesis allows researchers to manipulate bacterial cultures effectively.

Case Study: Gene Uptake Studies

In a study examining the efficiency of gene uptake in Agrobacterium species, ticarcillin was used to select transformants, demonstrating its utility in genetic engineering applications. The results indicated that ticarcillin effectively inhibited non-transformed cells while allowing the growth of genetically modified strains.

Pharmacological Insights

3.1 Nephroprotective Effects

Research has shown that coadministration of this compound with aminoglycosides can reduce nephrotoxicity associated with these drugs. A study involving rat models demonstrated that sodium ticarcillin could protect renal function when administered alongside gentamicin, suggesting a beneficial interaction that warrants further investigation.

Table 2: Nephroprotective Effects of Ticarcillin

| Treatment Group | Creatinine Clearance (mL/min) | Nephrotoxicity Observed |

|---|---|---|

| Control (gentamicin only) | 25 ± 5 | High |

| Gentamicin + Normal Sodium | 35 ± 7 | Moderate |

| Gentamicin + Ticarcillin | 45 ± 6 | Low |

作用机制

羧苄西林钠通过抑制细菌细胞壁合成过程中肽聚糖的交联发挥作用。 这种抑制阻止细菌分裂,导致细胞死亡 . 主要的分子靶标是青霉素结合蛋白,它对细胞壁合成至关重要 .

类似化合物:

羧苄青霉素: 结构和功能相似,但对抗绿脓杆菌的活性较低.

哌拉西林: 另一种羧基青霉素,具有更广泛的活性谱.

美洛西林: 与羧苄西林相似,但具有不同的药代动力学特性.

独特性: 羧苄西林钠以其对抗绿脓杆菌的高活性以及与β-内酰胺酶抑制剂联合使用以克服耐药性而独树一帜 . 其广谱活性以及在治疗严重感染中的有效性使其成为临床环境中宝贵的抗生素 .

相似化合物的比较

Carbenicillin: Similar in structure and function but less active against Pseudomonas aeruginosa.

Piperacillin: Another carboxypenicillin with a broader spectrum of activity.

Mezlocillin: Similar to ticarcillin but with different pharmacokinetic properties.

Uniqueness: Ticarcillin sodium is unique due to its high activity against Pseudomonas aeruginosa and its use in combination with β-lactamase inhibitors to overcome resistance . Its broad-spectrum activity and effectiveness in treating severe infections make it a valuable antibiotic in clinical settings .

属性

CAS 编号 |

4697-14-7 |

|---|---|

分子式 |

C15H16N2NaO6S2 |

分子量 |

407.4 g/mol |

IUPAC 名称 |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7?,8-,9+,12-;/m1./s1 |

InChI 键 |

GOPQWXUCPMVVFP-PXPFBOJMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

29457-07-6 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ticarcillin disodium?

A: Ticarcillin disodium is a semi-synthetic penicillin antibiotic that acts as a mechanism-based inhibitor of transpeptidases, enzymes crucial for bacterial cell wall synthesis. [] Specifically, it targets the penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [] By binding to PBPs, Ticarcillin disodium prevents the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell lysis and death. []

Q2: What is the role of Clavulanate potassium when combined with Ticarcillin disodium?

A: Clavulanate potassium is a beta-lactamase inhibitor often combined with Ticarcillin disodium to enhance its effectiveness. [, , , , ] Many bacteria produce beta-lactamase enzymes that can break down beta-lactam antibiotics like Ticarcillin. [, ] Clavulanate potassium inactivates these enzymes, protecting Ticarcillin disodium from degradation and expanding its spectrum of activity against beta-lactamase-producing bacteria. [, , , , ]

Q3: What is the molecular formula and weight of Ticarcillin disodium?

A3: While the provided research articles focus on practical applications and do not explicitly state the molecular formula or weight of Ticarcillin disodium, these details can be readily found in chemical databases and resources like PubChem.

Q4: How stable is Ticarcillin disodium in intravenous solutions?

A: Ticarcillin disodium exhibits varying stability in different intravenous solutions and storage conditions. Studies have investigated its stability in 0.9% sodium chloride injection [, ], 5% dextrose injection [], and AutoDose Infusion System bags. [] Specific details regarding storage temperatures and duration can be found within the cited research papers. [, ]

Q5: Are there specific formulation strategies to enhance the stability of Ticarcillin disodium?

A: The research highlights the use of disodium ethylenediaminetetraacetic acid (EDTA), sodium sulfite, and glycine in Ticarcillin disodium and Clavulanate potassium compositions to improve stability, particularly for injectable formulations. [] This combination demonstrates a synergistic effect, enhancing the overall stability of the composition. []

Q6: How is Ticarcillin disodium administered, and what factors influence its pharmacokinetic profile?

A: Ticarcillin disodium is typically administered intravenously. [, , ] Research in foals demonstrated that age significantly influences the pharmacokinetics of both Ticarcillin and Clavulanate. [] Specifically, younger foals exhibited immature renal excretion mechanisms, leading to lower clearance and wider distribution of Ticarcillin. []

Q7: What types of infections has Ticarcillin disodium been investigated for in clinical studies?

A7: Ticarcillin disodium, often in combination with Clavulanate potassium, has been studied in various clinical settings for treating infections, including:

- Postpartum endometritis: [, , , , ] Studies compared its efficacy to other treatment options like Clindamycin/Gentamicin.

- Gynecologic infections: [, , , , , ] These studies included pelvic inflammatory disease, salpingitis, and tuboovarian abscesses.

- Penetrating abdominal trauma: [, ] Research examined its use in polymicrobial infections associated with abdominal trauma.

- Skin and soft tissue infections: [, ] Studies assessed its effectiveness in managing these infections, including those in diabetic patients.

Q8: Have any instances of Ticarcillin resistance been reported?

A: While Ticarcillin disodium is effective against a broad spectrum of bacteria, resistance has been reported. [] A study investigated the use of Ticarcillin-Clavulanate in treating infections caused by Ticarcillin-resistant microorganisms. [] The research examined the clinical and microbiological outcomes, as well as the potential for the development of resistance during therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。